Ethyl 4,5-dibromoquinoline-2-carboxylate
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Overview
Description
Ethyl 4,5-dibromoquinoline-2-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the quinoline ring, along with an ethyl ester group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, aryl halides.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl and diaryl derivatives.
Scientific Research Applications
Ethyl 4,5-dibromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4,5-dibromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and quinoline ring structure allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells .
Comparison with Similar Compounds
Ethyl 4,5-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-quinazolone-2-carboxylate: Similar in structure but lacks bromine atoms, leading to different chemical reactivity and biological activity.
4,6-Dichloroquinoline: Contains chlorine atoms instead of bromine, resulting in different substitution patterns and applications.
2,4,6-Trisubstituted quinolines: More complex derivatives with varied substitution patterns, offering diverse chemical and biological properties
Properties
Molecular Formula |
C12H9Br2NO2 |
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Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 4,5-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-8(14)11-7(13)4-3-5-9(11)15-10/h3-6H,2H2,1H3 |
InChI Key |
CBZIOIGQNFWQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Br |
Origin of Product |
United States |
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